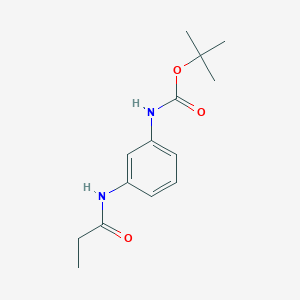![molecular formula C19H22N2O3 B268820 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B268820.png)
4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide, also known as MPAP, is a compound that has been extensively studied for its potential therapeutic applications. This molecule is a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor, a protein found in various tissues throughout the body.
Mécanisme D'action
The sigma-1 receptor is a protein found in various tissues throughout the body, including the brain, heart, and immune system. When activated by ligands such as 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide, the sigma-1 receptor can modulate several cellular processes, including calcium signaling, protein folding, and mitochondrial function. This modulation can lead to a variety of downstream effects, including neuroprotection, anti-inflammatory activity, and improved neuronal plasticity.
Biochemical and Physiological Effects:
4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to have a variety of biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to improve mitochondrial function and promote neuronal survival and regeneration. Additionally, 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for more specific targeting of this protein. Additionally, 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one limitation of using 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Orientations Futures
There are several potential future directions for research on 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide's potential as an anti-addiction agent warrants further investigation, particularly in the context of opioid addiction. Finally, the development of more potent and selective sigma-1 receptor agonists could lead to improved therapeutic options for a variety of conditions.
Méthodes De Synthèse
The synthesis of 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide involves several steps, starting with the reaction of 2-methylphenol with acetyl chloride to form 2-acetyl-6-methylphenol. This intermediate is then reacted with propylamine to form the corresponding amide, which is subsequently reacted with phosgene to form 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the areas of neuroprotection and neurodegenerative diseases. It has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to promote neuronal survival and regeneration. 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has also been investigated for its potential use in treating addiction, anxiety, and depression.
Propriétés
Nom du produit |
4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-[[2-(2-methylphenoxy)acetyl]amino]-N-propylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-12-20-19(23)15-8-10-16(11-9-15)21-18(22)13-24-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,23)(H,21,22) |
Clé InChI |
ZSHXXTZACXYPAO-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
SMILES canonique |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)

![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![Methyl 4-[(3-acetylanilino)carbonyl]benzoate](/img/structure/B268754.png)
![N-[3-(isobutyrylamino)phenyl]isonicotinamide](/img/structure/B268755.png)
![Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268760.png)
![4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B268761.png)
![Methyl 4-({[4-(isobutyrylamino)phenyl]amino}carbonyl)benzoate](/img/structure/B268762.png)